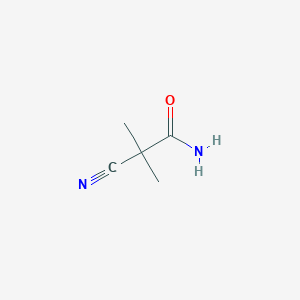

2-Cyano-2-methylpropanamide

Description

Contextualization within the Landscape of Nitrile and Amide Chemistry

The fields of nitrile and amide chemistry are foundational to organic synthesis, materials science, and medicinal chemistry. Nitriles, characterized by a carbon-nitrogen triple bond (C≡N), are versatile functional groups. They serve as precursors to a wide array of other functionalities, including amines, carboxylic acids, and ketones, through reactions like reduction and hydrolysis. The cyano group is also a key component in the synthesis of various biologically active molecules due to its electronic properties and ability to participate in nucleophilic reactions.

Amides, which contain a carbonyl group bonded to a nitrogen atom (-C(=O)N-), are exceptionally stable due to resonance, forming the backbone of peptides and proteins. The amide bond is central to biology and is a ubiquitous feature in pharmaceuticals. The amide group's reactivity, though moderated by its stability, includes hydrolysis to carboxylic acids and reduction to amines. vulcanchem.com

2-Cyano-2-methylpropanamide is positioned at the intersection of these two chemical domains. It is a difunctional molecule, meaning it possesses both a nitrile and an amide group. This structure allows for selective chemical transformations, where one group can be reacted while the other remains intact, making it a useful building block for more complex molecules. The crystal structure of this compound reveals that its molecules are linked by hydrogen bonds between the amide groups (N—H⋯O), forming dimers. iucr.orgnih.gov

Historical Trajectories and Foundational Syntheses of this compound

The synthesis of α-aminonitriles, precursors to compounds like this compound, is often achieved through the Strecker synthesis, which involves reacting a ketone, potassium cyanide, and an amine. cas.cz The subsequent hydrolysis of the resulting nitrile can then yield the corresponding amide. cas.cz

A well-documented and foundational synthesis of this compound involves the ammonolysis of a corresponding ester. Specifically, it is prepared by reacting methyl 2-cyano-2-methylpropanoate with ammonia (B1221849). iucr.orgnih.gov In a typical laboratory procedure, a solution of methyl 2-cyano-2-methylpropanoate in methanol (B129727) is treated with ammonia at room temperature. nih.gov The reaction mixture is stirred for an extended period, typically around 18 hours, leading to the formation of a solid product. nih.gov This solid can then be purified by recrystallization from a solvent like ethanol (B145695) to yield colorless, block-like crystals of this compound suitable for X-ray diffraction analysis. iucr.orgnih.gov

| Synthesis of this compound | |

| Starting Material | Methyl 2-cyano-2-methylpropanoate |

| Reagent | Ammonia |

| Solvent | Methanol |

| Reaction Time | ~18 hours |

| Product | This compound |

| Reference | iucr.orgnih.gov |

Another general method for converting nitriles to amides is through controlled hydrolysis, which can be performed under acidic or basic conditions. cas.cz

Academic Significance and Evolving Research Frontiers of this compound

The academic significance of this compound stems primarily from its role as a crucial intermediate in the synthesis of complex, biologically active molecules. iucr.orgnih.gov Its bifunctional nature makes it an attractive building block for creating intricate molecular architectures.

A prominent example of its application is in the synthesis of Aliskiren, a renin inhibitor used to treat high blood pressure. iucr.orgnih.gov The structural framework of this compound serves as a key component in the multi-step synthesis of this pharmaceutical agent.

Beyond its use in specific drug syntheses, derivatives of this compound are subjects of ongoing research in medicinal chemistry. For instance, structurally related compounds are being investigated as selective androgen receptor modulators (SARMs) and androgen receptor antagonists. researchgate.netacs.orgoup.com These research areas explore potential treatments for various conditions, including muscle wasting and androgenetic alopecia. researchgate.netacs.org The core structure provided by 2-hydroxy-2-methylpropanamide, which can be derived from this compound, is a common motif in these advanced therapeutic candidates. acs.orgsmolecule.comwipo.int

Evolving research also explores the use of related cyano-amide structures in novel chemical transformations. For example, N-substituted derivatives of this compound have been used in visible-light-induced photocatalytic reactions to synthesize complex heterocyclic compounds like pyridino[2,1-b]quinazolinones. rsc.org This highlights the compound's utility in developing new synthetic methodologies under mild, metal-free conditions. rsc.org

Scholarly Scope and Research Objectives of this Compendium

This article provides a focused scientific overview of the chemical compound this compound. The objective is to present a consolidated summary of its chemical nature, foundational synthesis, and its significance within contemporary chemical research. By adhering strictly to these topics, this compendium aims to serve as an authoritative reference for researchers and students interested in the specific chemistry and applications of this important synthetic intermediate. The discussion is based on established findings from scholarly literature, providing a clear context for the compound's relevance in organic and medicinal chemistry.

Structure

3D Structure

Properties

IUPAC Name |

2-cyano-2-methylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2O/c1-5(2,3-6)4(7)8/h1-2H3,(H2,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQCHZCYHDCDSFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C#N)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50322784 | |

| Record name | 2-cyano-2-methylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50322784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7505-93-3 | |

| Record name | 7505-93-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402032 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-cyano-2-methylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50322784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-cyano-2,2-dimethylacetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies and Strategic Pathways for 2 Cyano 2 Methylpropanamide

Classical Retrosynthetic Disconnections and Established Preparative Routes

Retrosynthetic analysis is a technique used to plan a chemical synthesis by working backward from the target molecule to simpler, commercially available starting materials. ias.ac.indeanfrancispress.com For 2-Cyano-2-methylpropanamide, the most logical retrosynthetic disconnection involves breaking the amide C-N bond. This "transform" points to two precursor synthons: an acyl cation equivalent derived from 2-cyano-2-methylpropanoic acid and an ammonia (B1221849) equivalent.

This analysis leads to the most established preparative routes, which involve the ammonolysis of an ester of 2-cyano-2-methylpropanoic acid. In this reaction, the ester is treated with ammonia, which acts as a nucleophile, displacing the alkoxy group to form the primary amide.

A common laboratory-scale synthesis starts with methyl 2-cyano-2-methylpropanoate. nih.gov In a typical procedure, a solution of the methyl ester in methanol (B129727) is treated with ammonia at room temperature and stirred for an extended period, often around 18 hours, to yield the desired amide product. nih.gov Similarly, ethyl 2-cyano-2-methylpropanoate can be used as the starting material. One documented process involves reacting the ethyl ester with a 10% solution of ammonia in methanol at a controlled temperature of 25-35°C for 12-14 hours. google.com After the reaction is complete, the solvent is evaporated, and the crude product is often purified by trituration with a solvent like ethyl acetate. google.com

The starting esters themselves are typically prepared through methods such as the esterification of 2-cyano-2-methylpropanoic acid with the corresponding alcohol (methanol or ethanol) under acidic catalysis.

| Starting Material | Reagents | Solvent | Temperature | Reaction Time | Reference |

|---|---|---|---|---|---|

| Methyl 2-cyano-2-methylpropanoate | Ammonia | Methanol | Room Temperature | 18 hours | nih.gov |

| Ethyl 2-cyano-2-methylpropanoate | 10% Ammonia Solution | Methanol | 25-35°C | 12-14 hours | google.com |

Modernized and Sustainable Synthetic Approaches

While classical methods are effective, modern organic synthesis emphasizes sustainability, efficiency, and safety. This has led to the exploration of catalytic, atom-economical, and continuous flow processes.

Catalytic Strategies in the Formation of this compound

Catalysis offers a powerful tool to enhance reaction rates and selectivity under milder conditions. In the context of this compound synthesis, catalytic strategies can be applied to both the formation of precursors and the final amide-forming step.

A significant advancement in amide synthesis is the use of enzymatic catalysis. Nitrile hydratase enzymes, found in bacterial strains such as Rhodococcus rhodochrous, can catalyze the hydration of a nitrile group directly to a primary amide with high specificity and under mild, environmentally friendly conditions (e.g., pH 7.0, 30°C). This biocatalytic approach avoids the use of harsh reagents and the generation of byproducts seen in traditional ester ammonolysis, representing a green alternative for the synthesis of this compound from a suitable nitrile precursor.

Furthermore, photocatalysis has been explored for reactions involving related structures. For instance, visible light-induced tandem sequences have been developed for N-benzhydryl-2-bromo-N-cyano-2-methylpropanamide, indicating the potential of light-mediated strategies in the chemistry of cyano-amides. rsc.org

Atom-Economical and Environmentally Benign Methodologies

Atom economy is a core principle of green chemistry that measures the efficiency of a reaction by how many atoms from the reactants are incorporated into the final desired product. jocpr.com Reactions with high atom economy are more sustainable as they generate less waste. savemyexams.com

The classical synthesis of this compound via ammonolysis of an ester (e.g., methyl 2-cyano-2-methylpropanoate) is not perfectly atom-economical because it generates an alcohol (methanol) as a stoichiometric byproduct. The reaction is: C₅H₇NO₂CH₃ + NH₃ → C₅H₈N₂O + CH₃OH

Continuous Flow and Microreactor Synthesis Applications

Continuous flow synthesis, where reagents are pumped through a reactor in a continuous stream, offers numerous advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, and improved scalability. nih.gov This technology is increasingly being applied to the synthesis of fine chemicals and pharmaceuticals.

While specific continuous flow synthesis of this compound is not extensively documented in the provided sources, its application to structurally related compounds is evident. For example, derivatives of N-cyano-2-methylpropanamide have been synthesized using microchannel reactors under visible light irradiation, demonstrating the feasibility of this technology. rsc.org The synthesis of other amides has also been successfully transferred to continuous flow systems, suggesting that a process for this compound could be developed. Such a system could involve pumping a solution of the starting ester and ammonia through a heated and pressurized tube or a packed-bed reactor containing a catalyst to achieve rapid conversion.

| Approach | Methodology | Key Advantages | Relevance to this compound |

|---|---|---|---|

| Catalytic Strategy | Enzymatic hydrolysis of a nitrile using nitrile hydratase. | Mild conditions (pH, temp), high selectivity, environmentally benign. | A direct, green route from a nitrile precursor to the amide. |

| Atom Economy | Tandem reactions designed for 100% atom economy. rsc.org | Minimizes waste, maximizes reactant incorporation into the product. | A guiding principle for designing more sustainable synthetic routes. |

| Continuous Flow | Reactants are continuously passed through a microreactor. rsc.orgnih.gov | Enhanced safety, scalability, and process control. | Applicable for improving the efficiency and safety of the synthesis. |

Kinetic and Thermodynamic Considerations in Synthetic Optimization

The optimization of any synthetic route requires an understanding of the reaction's kinetics (how fast it proceeds) and thermodynamics (the position of equilibrium). berkeley.edu

In the classical ammonolysis routes to this compound, the reaction conditions provide clues about these factors. The long reaction times (12-18 hours) at relatively low temperatures (room temperature to 35°C) suggest that the reaction kinetics are moderate. nih.govgoogle.com The process is likely driven to completion by thermodynamic factors, such as the use of a large excess of ammonia or the precipitation of the solid amide product from the solution, which shifts the equilibrium according to Le Châtelier's principle.

Optimization would involve studying the effect of temperature, concentration, and catalysts on the reaction rate (kinetics) to reduce the lengthy reaction times. While higher temperatures generally increase reaction rates, they can also promote side reactions or decomposition, making careful control necessary. samipubco.com The thermodynamic profile indicates that the formation of the amide is an energetically favorable (exergonic) process under these conditions, ensuring a high theoretical yield once equilibrium is reached.

Stereochemical Control and Diastereoselectivity in Analogous Systems (if applicable)

The molecule this compound is achiral because the alpha-carbon atom, to which the cyano and amide groups are attached, also bears two identical methyl groups. Consequently, its synthesis does not involve any stereochemical considerations such as enantioselectivity or diastereoselectivity.

However, it is instructive to consider analogous systems where this central carbon is a stereocenter. In such cases, controlling the stereochemical outcome is a critical aspect of the synthesis. For example, in the synthesis of more complex pharmaceutical intermediates like optically pure S-(+)-Bicalutamide, which contains a related 2-hydroxy-2-methylpropionamide core, stereochemical control is paramount and is achieved by starting from chiral precursors. google.com In other advanced syntheses, chiral catalysts or auxiliaries are employed to direct the formation of one stereoisomer over another. The synthesis of C-2 substituted azetidines, for example, utilizes chiral tert-butanesulfinamide as an auxiliary to achieve high levels of stereoselectivity in the final product. rsc.org These examples highlight that if an analogue of this compound with a chiral center were to be synthesized, established methods of asymmetric synthesis would be required.

Process Intensification and Scalability for Research Material Production

The transition from laboratory-scale synthesis to the production of larger quantities of this compound for extensive research or as a building block for complex molecules necessitates a focus on process intensification and scalability. This involves developing synthetic protocols that are not only high-yielding but also efficient, cost-effective, and safe to operate on an industrial scale. google.com The role of this compound as a key intermediate in the synthesis of the renin inhibitor Aliskiren has driven research into such scalable production methods. iucr.orgnih.gov

Process Intensification (PI) is a design philosophy that aims to create substantially smaller, cleaner, safer, and more energy-efficient process technologies. aiche.org Rather than relying on incremental improvements to traditional large-volume batch reactors, PI focuses on novel equipment and techniques that provide superior mixing and heat transfer, leading to improved product quality and reduced plant size. icheme.org For the synthesis of this compound, this approach moves away from conventional batch processes towards continuous flow systems.

Another documented synthesis, suitable for producing research quantities, starts with methyl 2-cyano-2-methylpropanoate. iucr.orgnih.gov In a typical lab-scale preparation, a solution of the methyl ester in methanol is treated with ammonia at room temperature. After stirring for 18 hours, a solid product is obtained, which can be further purified by recrystallization from ethanol (B145695) to yield colorless crystals suitable for analyses like X-ray diffraction. iucr.orgnih.gov

The scalability of these methods is enhanced by the use of continuous flow reactors or microchannel reactors. rsc.org These systems offer significant advantages over traditional batch reactors, including superior control over reaction parameters (temperature, pressure, residence time), enhanced safety due to smaller reaction volumes, and higher throughput. The high surface-area-to-volume ratio in microreactors allows for efficient heat exchange, which is crucial for managing exothermic reactions and preventing the formation of byproducts. icheme.org While specific literature on the continuous flow synthesis of this compound is emerging, the principles of PI are directly applicable to the established amidation chemistry. aiche.org For instance, a continuous stirred-tank reactor (CSTR) or a plug flow reactor (PFR) could be employed to carry out the amidation, allowing for consistent production and quality. google.com

The following table summarizes key parameters from published scalable synthesis protocols for this compound, providing a basis for producing research-grade material.

| Starting Material | Reagents | Solvent | Temperature (°C) | Reaction Time (hours) | Post-Processing | Reference |

|---|---|---|---|---|---|---|

| Ethyl 2-cyano-2-methylpropanoate (20 g) | 10% Ammonia in Methanol (72.3 g) | Methanol | 25-35 | 12-14 | Evaporation under vacuum, trituration with ethyl acetate | google.com |

| Methyl 2-cyano-2-methylpropanoate (5 g) | Ammonia | Methanol | Room Temperature | 18 | Dissolution in ethanol and slow evaporation for crystallization | iucr.orgnih.gov |

Chemical Reactivity and Mechanistic Elucidation of 2 Cyano 2 Methylpropanamide Transformations

Reactions Involving the Nitrile Functional Group

The carbon-nitrogen triple bond of the nitrile group is highly polarized, rendering the carbon atom electrophilic and thus susceptible to a variety of nucleophilic attacks and reduction pathways. openstax.orglibretexts.org

Hydrolytic Pathways and Derivatization to Carboxylic Acids or Esters

The hydrolysis of nitriles is a fundamental transformation that typically proceeds in two distinct stages: initial hydration to an amide, followed by further hydrolysis to a carboxylic acid. wikipedia.orgchemistrysteps.com Since the starting material is 2-cyano-2-methylpropanamide, the focus is on the hydrolysis of the cyano group.

Under acidic or basic aqueous conditions, the nitrile group can be hydrolyzed to a carboxylic acid. lumenlearning.comchemguide.co.uk In an acid-catalyzed mechanism, the nitrile nitrogen is first protonated, which enhances the electrophilicity of the carbon atom. A subsequent nucleophilic attack by water leads to the formation of an imidic acid intermediate, which then tautomerizes to the more stable amide. chemistrysteps.comchemistrysteps.com Given the presence of the amide in the starting molecule, the primary reaction is the conversion of the nitrile to a carboxylic acid function, yielding 2-carbamoyl-2-methylpropanoic acid. Further, more vigorous hydrolysis can convert the original amide group into a second carboxylic acid, yielding 2,2-dimethylmalonic acid.

Base-catalyzed hydrolysis involves the direct nucleophilic attack of a hydroxide (B78521) ion on the electrophilic carbon of the nitrile, forming an imine anion which is subsequently protonated by water. openstax.orgchemistrysteps.comlibretexts.org

| Reaction | Conditions | Product |

| Nitrile Hydrolysis | Heat with dilute acid (e.g., HCl) or base (e.g., NaOH) | 2-Carbamoyl-2-methylpropanoic acid |

| Full Hydrolysis | Prolonged heating with strong acid or base | 2,2-Dimethylmalonic acid |

Esterification can be achieved subsequently through standard methods, such as the Fischer esterification of the resulting carboxylic acid with an alcohol in the presence of an acid catalyst.

Nucleophilic Additions and Cycloaddition Reactions of the Nitrile

The electrophilic carbon of the nitrile group is a prime target for strong nucleophiles, such as organometallic reagents. wikipedia.org

Reaction with Organometallic Reagents: Grignard reagents (R-MgX) and organolithium reagents (R-Li) add to the nitrile to form an intermediate imine anion (or its magnesium salt). chemistrysteps.comlibretexts.org This intermediate is stable to further nucleophilic attack due to its negative charge. Subsequent aqueous workup hydrolyzes the imine to a ketone. libretexts.org For this compound, this provides a route to synthesize β-keto amides.

Mechanism of Grignard Reaction with Nitrile:

Nucleophilic Addition: The carbanion from the Grignard reagent attacks the electrophilic carbon of the C≡N triple bond.

Formation of Imine Salt: An intermediate magnesium salt of an imine anion is formed.

Hydrolysis: Addition of aqueous acid hydrolyzes the imine salt to form a ketone.

| Nucleophile | Intermediate | Final Product (after hydrolysis) |

| Grignard Reagent (e.g., CH₃MgBr) | Iminium salt | 3-Amino-3-methyl-2-butanone |

| Organolithium (e.g., CH₃Li) | Imine anion | 3-Amino-3-methyl-2-butanone |

Information regarding cycloaddition reactions involving the nitrile group of this compound specifically is not extensively documented. However, nitriles, in general, can participate as dienophiles or dipolarophiles in certain cycloaddition reactions, although this is less common than their nucleophilic addition chemistry.

Reduction Chemistry of the Cyano Moiety

The nitrile group can be readily reduced to a primary amine using various reducing agents. This transformation is a valuable method for synthesizing amines. ebsco.com

Catalytic Hydrogenation: This is an economical method for producing primary amines from nitriles. wikipedia.org It involves treating the nitrile with hydrogen gas (H₂) under pressure in the presence of a metal catalyst. libretexts.org

Catalysts: Common catalysts include Raney nickel, palladium (Pd), and platinum (Pt). wikipedia.orglibretexts.org

Conditions: The reaction often requires elevated temperature and pressure.

Side Products: Depending on the conditions, intermediate imines can react with the amine product to form secondary and tertiary amines as byproducts. wikipedia.orgrsc.org

Chemical Reduction: Strong hydride-donating reagents are highly effective for nitrile reduction.

Lithium Aluminum Hydride (LiAlH₄): This is a powerful and common reagent for reducing nitriles to primary amines. openstax.orgebsco.comlibretexts.org The reaction mechanism involves the nucleophilic addition of two hydride ions to the nitrile carbon, followed by an aqueous workup to protonate the resulting dianion and yield the primary amine. openstax.orglibretexts.org

Other Borohydride (B1222165) Reagents: While sodium borohydride (NaBH₄) is generally not strong enough to reduce nitriles on its own, its reactivity can be enhanced with certain additives or by using more reactive borane (B79455) complexes like diisopropylaminoborane. wikipedia.orgorganic-chemistry.org

| Reducing Agent | Typical Conditions | Product | Notes |

| H₂ / Raney Ni, PtO₂, or Pd | High pressure, elevated temperature | 2-Aminomethyl-2-methylpropanamide | Can produce secondary/tertiary amine byproducts. wikipedia.org |

| LiAlH₄ | 1. Diethyl ether or THF; 2. H₂O workup | 2-Aminomethyl-2-methylpropanamide | Excellent method for lab-scale synthesis of primary amines. libretexts.org |

| NaBH₄ / CoCl₂ | Alcoholic solvent | 2-Aminomethyl-2-methylpropanamide | A milder alternative to LiAlH₄. wikipedia.org |

Reactions Involving the Amide Functional Group

The amide functional group is exceptionally stable due to resonance, but it can undergo reactions such as alkylation and rearrangement under specific conditions.

Amide Alkylation, Acylation, and Condensation Reactions

Alkylation: N-alkylation of primary amides like this compound is possible but requires the initial deprotonation of the amide N-H proton. Amides are very weak acids, so a strong base is typically necessary to form the conjugate base (an amidate anion), which then acts as a nucleophile. researchgate.net

Bases: Strong bases like sodium hydride (NaH) are often used.

Electrophiles: The resulting amidate can be alkylated with alkyl halides.

Phase-Transfer Catalysis: This method can also facilitate alkylation under milder basic conditions (e.g., KOH) by transferring the amidate ion into an organic phase where it can react with the alkyl halide. researchgate.net

Condensation Reactions: The amide can participate in condensation reactions. For example, in the Knoevenagel condensation, an active methylene (B1212753) compound reacts with an aldehyde or ketone. eurekaselect.com While this compound itself does not have an active methylene group, related cyanoacetamides are common substrates for this reaction, condensing with carbonyl compounds to form α,β-unsaturated products. eurekaselect.commdpi.com

Rearrangement Reactions Involving the Amide Backbone

Hofmann Rearrangement: This is a key reaction for primary amides. The Hofmann rearrangement converts a primary amide into a primary amine with one fewer carbon atom. wikipedia.orgchemistrywithwiley.com The reaction proceeds by treating the amide with bromine (Br₂) or another halogen in an aqueous solution of a strong base like sodium hydroxide (NaOH). masterorganicchemistry.com

The reaction mechanism involves several key steps: wikipedia.orgchemistrysteps.com

N-Bromination: The primary amide is deprotonated by the base and then reacts with bromine to form an N-bromoamide intermediate.

Second Deprotonation: A second proton is removed from the nitrogen, forming an N-bromoamide anion.

Rearrangement: The alkyl group attached to the carbonyl carbon migrates to the nitrogen atom as the bromide ion leaves. This concerted step forms an isocyanate intermediate.

Hydrolysis: The isocyanate is then hydrolyzed by water under the basic conditions. This occurs via a carbamic acid intermediate, which is unstable and spontaneously decarboxylates (loses CO₂) to yield the primary amine. wikipedia.orgchemistrysteps.com

Applying this to this compound would lead to the formation of 1-amino-1-cyano-1-methylethane.

| Reaction | Reagents | Key Intermediate | Product |

| Hofmann Rearrangement | Br₂ , NaOH, H₂O | Isocyanate | 1-Amino-1-cyano-1-methylethane |

Reactivity at the Alpha-Carbon and Pendant Methyl Groups

The quaternary nature of the α-carbon in this compound, being bonded to two methyl groups, a cyano group, and a carboxamide group, renders it devoid of any acidic protons. Consequently, it does not undergo typical α-carbon reactions such as enolization, aldol (B89426) condensation, or halogenation which are common for carbonyl compounds with α-hydrogens. This inherent lack of reactivity at the α-carbon makes it a stable scaffold under many reaction conditions.

The pendant methyl groups, being part of a neopentyl-like system, are generally unreactive towards typical radical or oxidative transformations under mild conditions. Their C-H bonds are strong, and any radical formed at these positions would be primary and thus relatively unstable. However, under forcing conditions, such as high-temperature oxidation or reaction with highly reactive radical species, functionalization of the methyl groups could potentially occur, though such reactions are not commonly reported for this specific molecule and would likely suffer from a lack of selectivity.

The primary reactivity of this compound is therefore centered on the transformations of the nitrile and amide functionalities. The steric hindrance imposed by the gem-dimethyl groups at the α-position can, however, influence the rate of these reactions compared to less substituted analogs.

In-depth Mechanistic Investigations

Due to the relative simplicity of its potential transformations, primarily hydrolysis, detailed mechanistic investigations on this compound are not extensively documented in the scientific literature. However, the mechanistic pathways can be elucidated by drawing parallels with studies on the hydrolysis of other sterically hindered nitriles and amides.

The hydrolysis of this compound can proceed under either acidic or basic conditions, leading first to 2,2-dimethylmalonamic acid and subsequently to 2,2-dimethylmalonic acid.

Under acidic conditions , the reaction is initiated by the protonation of the nitrile nitrogen, which enhances the electrophilicity of the nitrile carbon. A subsequent nucleophilic attack by a water molecule leads to the formation of a protonated imidate intermediate. Tautomerization of this intermediate yields the corresponding amide, 2,2-dimethylmalonamide. Further hydrolysis of the amide proceeds through the protonation of the amide carbonyl oxygen, followed by nucleophilic attack of water on the carbonyl carbon to form a tetrahedral intermediate. The collapse of this intermediate with the expulsion of ammonia (B1221849) (which is protonated to ammonium (B1175870) under acidic conditions) yields 2,2-dimethylmalonic acid.

Under basic conditions , the hydrolysis is initiated by the nucleophilic attack of a hydroxide ion on the electrophilic carbon of the nitrile group. This results in the formation of a hydroxyimidate anion as an intermediate. Protonation of this intermediate by water gives an imidate, which then tautomerizes to the amide. The subsequent hydrolysis of the amide group under basic conditions involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon, forming a tetrahedral intermediate. This intermediate can then expel an amide anion, which is a poor leaving group. However, in a subsequent step, the amide anion can be protonated by water to form ammonia, driving the reaction towards the carboxylate salt of 2,2-dimethylmalonic acid.

A summary of the key intermediates in the hydrolysis of this compound is presented in the table below.

| Reaction Condition | Key Intermediates in Nitrile Hydrolysis | Key Intermediates in Amide Hydrolysis |

| Acidic | Protonated nitrile, Protonated imidate | Protonated amide, Tetrahedral intermediate |

| Basic | Hydroxyimidate anion, Imidate | Tetrahedral intermediate |

Computational chemistry, particularly density functional theory (DFT), has become an invaluable tool for characterizing transition state structures and energies. For the hydrolysis of this compound, computational models could be employed to locate the transition state geometries for each step of the reaction. These calculations would likely reveal the following:

For nitrile hydrolysis: The transition state for the nucleophilic attack on the nitrile carbon would show an elongated C≡N bond and a partially formed C-O bond. The geometry around the nitrile carbon would be distorted from linear towards trigonal.

For amide hydrolysis: The transition state for the formation of the tetrahedral intermediate would involve a partially formed C-O bond and a partially broken C=O π-bond. The geometry around the carbonyl carbon would be transitioning from trigonal planar to tetrahedral.

Computational studies on the hydrolysis of sterically hindered amides have shown that steric hindrance can increase the energy of the transition state, thus slowing down the reaction rate. nih.gov The gem-dimethyl groups in this compound would be expected to have a similar effect.

The choice of solvent and the presence of a catalyst can significantly influence the rate and outcome of the transformations of this compound.

Solvent Effects:

The hydrolysis of nitriles and amides involves the generation of charged or highly polar intermediates and transition states. Therefore, the polarity of the solvent plays a crucial role.

Polar Protic Solvents (e.g., water, alcohols): These solvents are generally effective for hydrolysis reactions as they can stabilize the charged intermediates and transition states through hydrogen bonding. Water, being the reactant in hydrolysis, also acts as the solvent.

Polar Aprotic Solvents (e.g., DMSO, DMF): While these solvents can solvate cations well, their ability to solvate anions is weaker compared to protic solvents. This can affect the stability of anionic intermediates in base-catalyzed hydrolysis.

Nonpolar Solvents (e.g., hexane, toluene): These solvents are generally poor choices for hydrolysis reactions as they cannot effectively stabilize the polar intermediates and transition states, leading to very slow reaction rates.

The table below summarizes the expected effect of solvent polarity on the hydrolysis of this compound.

| Solvent Type | Expected Effect on Hydrolysis Rate | Rationale |

| Polar Protic | High | Stabilization of charged/polar intermediates and transition states. |

| Polar Aprotic | Moderate | Less effective stabilization of anionic intermediates compared to protic solvents. |

| Nonpolar | Very Low | Poor stabilization of polar intermediates and transition states. |

Catalyst Effects:

Both acid and base catalysis are effective for the hydrolysis of the nitrile and amide groups in this compound.

Acid Catalysis: Strong mineral acids like sulfuric acid (H₂SO₄) or hydrochloric acid (HCl) are commonly used. The acid protonates the nitrile or amide group, making it more susceptible to nucleophilic attack by water.

Base Catalysis: Strong bases such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) are typically employed. The hydroxide ion is a stronger nucleophile than water and directly attacks the nitrile or carbonyl carbon.

In addition to traditional acid and base catalysis, enzymatic catalysis offers a milder and more selective alternative. Nitrilases are enzymes that can hydrolyze nitriles directly to carboxylic acids, while nitrile hydratases convert nitriles to amides. The use of a nitrilase from Rhodococcus rhodochrous has been shown to be effective for the enantioselective hydrolysis of a related compound, 2-methyl-2-propylmalononitrile, to (S)-2-cyano-2-methylpentanoic acid. nih.gov This suggests that biocatalytic methods could be developed for the selective transformation of this compound.

Theoretical and Computational Chemistry Studies on 2 Cyano 2 Methylpropanamide

Quantum Chemical Calculations of Electronic Structure and Bonding

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental to understanding the electronic characteristics of a molecule. These calculations solve approximations of the Schrödinger equation to determine the electron distribution, molecular orbital energies, and related properties.

For 2-Cyano-2-methylpropanamide, DFT calculations, often employing a basis set like 6-311++G(d,p), can be used to optimize the molecule's geometry and compute its electronic properties. The distribution of electron density reveals the polar nature of the molecule, which is dominated by the highly electronegative oxygen and nitrogen atoms of the amide and cyano groups. This polarity is quantitatively described by atomic charges and the molecular electrostatic potential (MEP) map. The MEP map visually identifies regions of positive and negative electrostatic potential, highlighting the electron-rich areas (carbonyl oxygen and nitrile nitrogen) as sites for electrophilic attack and electron-deficient areas (amide hydrogens) as sites for nucleophilic attack.

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial for understanding chemical reactivity. The HOMO is associated with the molecule's ability to donate electrons, while the LUMO relates to its ability to accept electrons. The energy difference between these orbitals, the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity. For this compound, the HOMO is expected to be localized primarily on the amide and nitrile groups, while the LUMO would likely be centered on the antibonding π* orbitals of the carbonyl and nitrile functionalities.

Table 1: Calculated Electronic Properties of this compound (Illustrative) This table presents typical values expected from DFT B3LYP/6-311++G(d,p) calculations, based on analogous molecules.

| Property | Calculated Value | Significance |

| HOMO Energy | -7.5 eV | Indicates electron-donating capability |

| LUMO Energy | +0.8 eV | Indicates electron-accepting capability |

| HOMO-LUMO Gap | 8.3 eV | Relates to chemical stability and reactivity |

| Dipole Moment | 4.5 D | Quantifies the overall polarity of the molecule |

Conformational Analysis and Potential Energy Surfaces

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule (conformers) that can be interconverted by rotation about single bonds. pharmacy180.com For this compound, rotation around the C-C single bond between the quaternary carbon and the amide group is of primary interest.

To explore the conformational landscape, a potential energy surface (PES) is calculated. This is achieved by systematically rotating a specific dihedral angle (in this case, the N-C-C-CN dihedral angle) and calculating the molecule's potential energy at each step. This process identifies energy minima, which correspond to stable conformers, and energy maxima, which represent the transition states between them. Studies on similar molecules, such as isobutyramide, have shown the existence of distinct syn and anti conformations related to the orientation of the amide group. rsc.org

The resulting PES for this compound would likely reveal several low-energy conformers. The global minimum would represent the most stable and thus most populated conformation at equilibrium. The energy barriers between conformers determine the rate of interconversion. Given the steric bulk of the two methyl groups adjacent to the amide and cyano functionalities, rotational barriers might be significant.

Figure 1: Illustrative Potential Energy Surface for Rotation Around the C(amide)-C(quat) Bond This diagram illustrates the expected energy profile as the N-C-C-CN dihedral angle is rotated. The minima correspond to staggered conformations, while the peaks represent eclipsed conformations.

This is a hypothetical representation. The actual energy values would require specific quantum chemical calculations.

Molecular Dynamics Simulations for Solvent Effects and Intermolecular Interactions

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing insights into dynamic processes, solvent effects, and intermolecular interactions. An MD simulation of this compound, typically in a solvent like water, would involve placing one or more solute molecules in a box of solvent molecules and calculating the forces between all particles to simulate their trajectories.

A key focus of such simulations would be the study of solvation. The polar amide and nitrile groups of this compound are expected to form strong hydrogen bonds with protic solvents like water. The amide group can act as both a hydrogen bond donor (via the N-H bonds) and an acceptor (via the C=O oxygen), while the nitrile nitrogen can act as a hydrogen bond acceptor. MD simulations can quantify these interactions by calculating radial distribution functions (RDFs), which describe the probability of finding a solvent atom at a certain distance from a solute atom. nih.gov

Furthermore, MD simulations can explore the intermolecular interactions between this compound molecules themselves. Experimental crystal structure data has already shown that in the solid state, molecules form inversion dimers through pairs of N-H⋯O hydrogen bonds. nih.gov MD simulations in a condensed phase or concentrated solution could investigate the stability and dynamics of these dimers and other potential aggregates in a liquid environment.

Table 2: Typical Hydrogen Bond Parameters from MD Simulations of Amides in Water Data is based on findings from simulations of similar amide-containing molecules in aqueous solution. nih.govacs.org

| Hydrogen Bond Type | Donor-Acceptor Distance (Å) | Angle (°) | Significance |

| N-H···O (Water) | 2.8 - 3.2 | > 150 | Solute-solvent interaction |

| C=O···H (Water) | 2.7 - 3.1 | > 150 | Solute-solvent interaction |

| C≡N···H (Water) | 2.9 - 3.3 | > 150 | Solute-solvent interaction |

| N-H···O=C (Intermolecular) | 2.9 - 3.2 | > 160 | Dimer formation, self-association |

Predictive Modeling of Reactivity, Selectivity, and Reaction Energetics

Computational chemistry is a powerful tool for predicting the reactivity of molecules and elucidating reaction mechanisms. By calculating the energies of reactants, products, intermediates, and transition states, a complete energy profile for a chemical reaction can be constructed.

For this compound, several reactions are of interest, including the hydrolysis of the nitrile group to an amide (and further to a carboxylic acid) and the hydrolysis of the primary amide group itself. libretexts.org These reactions can be catalyzed by acid or base. Quantum chemical calculations can model these processes by:

Identifying Transition States (TS): Locating the highest energy point along the reaction coordinate. The structure of the TS provides insight into the geometry of the activated complex.

Calculating Activation Energies (Ea): Determining the energy difference between the reactants and the transition state. A lower activation energy corresponds to a faster reaction rate.

Determining Reaction Enthalpies (ΔH): Calculating the energy difference between products and reactants to determine if a reaction is exothermic or endothermic.

Table 3: Illustrative Calculated Energetics for Potential Reactions (in kcal/mol) These values are hypothetical and serve to illustrate the type of data obtained from quantum chemical calculations of reaction pathways.

| Reaction | Activation Energy (Ea) | Reaction Enthalpy (ΔH) | Predicted Rate |

| Base-catalyzed Nitrile Hydrolysis | +18 | -12 | Moderate |

| Acid-catalyzed Nitrile Hydrolysis | +22 | -12 | Slow |

| Base-catalyzed Amide Hydrolysis | +21 | -8 | Slow |

| Reduction of Nitrile to Amine | +25 (with model reductant) | -30 | Slow (requires strong reductant) |

Computational Spectroscopy for Vibrational and Electronic Transitions

Computational methods can accurately predict various types of molecular spectra, which is invaluable for interpreting experimental data and identifying chemical structures.

Vibrational Spectroscopy (IR and Raman): The vibrational frequencies of this compound can be calculated using DFT. These calculations produce a set of normal modes, each with a corresponding frequency and intensity for both infrared (IR) and Raman activity. nih.gov The predicted frequencies are often systematically higher than experimental values due to the harmonic approximation and are therefore scaled by an empirical factor (e.g., ~0.96 for B3LYP functionals) to improve agreement. longdom.org

The calculated spectrum for this compound would show characteristic peaks corresponding to its functional groups. These include the C≡N stretch of the nitrile group, the C=O stretch (Amide I band), the N-H bending (Amide II band), N-H stretching vibrations, and various C-H stretching and bending modes from the methyl groups.

Electronic Spectroscopy (UV-Vis): Electronic transitions, which are observed in UV-Vis spectroscopy, can be modeled using Time-Dependent Density Functional Theory (TD-DFT). These calculations yield the excitation energies (corresponding to absorption wavelengths) and oscillator strengths (corresponding to absorption intensities). For this compound, the primary electronic transitions are expected to be n → π* and π → π* transitions associated with the carbonyl and nitrile groups. The calculated absorption maxima (λmax) can help in understanding the electronic structure and identifying the molecule.

Table 4: Predicted Vibrational Frequencies for this compound (Illustrative) Frequencies are scaled and based on DFT calculations of molecules with similar functional groups. longdom.org

| Frequency (cm⁻¹) | Intensity (IR) | Vibrational Mode Assignment |

| 3450, 3330 | Medium | N-H asymmetric & symmetric stretch |

| 2980-2870 | Medium-Weak | C-H stretches (methyl groups) |

| 2245 | Strong | C≡N stretch (nitrile) |

| 1685 | Very Strong | C=O stretch (Amide I) |

| 1620 | Medium | N-H bend (Amide II) |

| 1460, 1375 | Medium | C-H bends (methyl groups) |

| 1410 | Strong | C-N stretch (amide) |

Applications of 2 Cyano 2 Methylpropanamide As a Versatile Chemical Precursor and Building Block

Strategic Utilization in the Synthesis of Heterocyclic Frameworks

There is a lack of specific, documented examples of 2-Cyano-2-methylpropanamide being strategically utilized as a precursor for the synthesis of heterocyclic frameworks. The common strategies for building heterocyclic rings, such as Knoevenagel condensation, Thorpe-Ziegler reaction, or Gewald aminothiophene synthesis, typically rely on reagents with an active methylene (B1212753) group, a feature absent in this compound.

Role in the Total Synthesis of Complex Natural Products and Pharmaceutical Scaffolds

A review of synthetic routes for complex natural products and pharmaceutical scaffolds did not yield specific instances where this compound was employed as a key building block. Total synthesis campaigns often require versatile and well-established synthons to construct complex molecular architectures.

Applications in Polymer Science and Materials Chemistry (e.g., as a monomer or initiator)

There is no significant evidence in the literature to suggest that this compound is used as a monomer or an initiator in polymer science and materials chemistry. The chemistry of polymerization for related compounds, such as cyanoacrylates, involves mechanisms that are not readily applicable to the structure of this compound.

Use as a Specialized Reagent in Organic Transformations and Functionalizations

While the nitrile and amide groups of this compound can undergo chemical transformations (e.g., hydrolysis, reduction), there are no prominent examples of it being used as a specialized reagent to effect specific organic transformations or functionalizations on other molecules.

Integration into Multicomponent Reactions and Diversification Strategies

Multicomponent reactions (MCRs) are powerful tools for generating molecular diversity, and they often utilize reactive species derived from active methylene compounds. Due to the absence of an active methylene group, this compound is not a typical substrate for the major classes of MCRs where cyano-activated compounds are used.

Advanced Analytical and Spectroscopic Techniques for Characterization and Research Quality Assurance

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Purity Profiling

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules. By analyzing the magnetic environments of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a detailed molecular map can be constructed.

For 2-Cyano-2-methylpropanamide, the ¹H NMR spectrum is predicted to be relatively simple due to the molecule's symmetry. The six protons of the two equivalent methyl groups (CH₃) would appear as a single, sharp singlet. The two protons of the primary amide group (-NH₂) would typically present as a broad singlet, as their signal can be broadened by quadrupole effects from the nitrogen atom and by chemical exchange.

The ¹³C NMR spectrum provides information on the carbon skeleton. Four distinct signals are expected for this compound, corresponding to the four unique carbon environments: the methyl group carbons, the central quaternary carbon, the nitrile carbon, and the amide carbonyl carbon. The chemical shifts of these carbons are influenced by their local electronic environment.

Table 1: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Assignment |

|---|---|---|---|

| ¹H | ~1.6 | Singlet | -C(CH₃)₂ |

| ¹H | ~6.0 - 7.5 | Broad Singlet | -CONH₂ |

| ¹³C | ~25 | Quartet | -C(CH₃)₂ |

| ¹³C | ~40 | Singlet | -C(CH₃)₂ |

| ¹³C | ~120 | Singlet | -C≡N |

NMR is also a powerful method for purity profiling. The integration of signals in the ¹H NMR spectrum allows for the quantification of the compound relative to impurities, provided the impurities have distinct signals.

Mass Spectrometry (MS) Applications: High-Resolution MS, Tandem MS, and Fragmentation Analysis

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. High-resolution mass spectrometry (HRMS) can determine the mass of a compound with extremely high accuracy, which allows for the confident determination of its elemental formula. For this compound (C₅H₈N₂O), the expected exact mass of the molecular ion [M]⁺• would be approximately 112.0637 Da.

Electron Ionization (EI) is a common MS technique that imparts significant energy to the molecule, causing it to fragment in a reproducible manner. This fragmentation pattern serves as a molecular fingerprint. The molecular ion, being energetically unstable, can break apart into smaller, charged fragments and neutral radicals. libretexts.orgchemguide.co.uk For this compound, key fragmentation pathways would likely involve the cleavage of bonds adjacent to the functional groups.

Predicted Fragmentation Pathways:

α-cleavage: Loss of a methyl radical (•CH₃) from the molecular ion to yield a stable cation at m/z 97.

Loss of Amide Functionality: Cleavage of the C-C bond between the quaternary carbon and the carbonyl group can lead to the formation of an acylium ion or other fragments. A prominent peak for the [O=C-NH₂]⁺ ion at m/z 44 is characteristic of primary amides. docbrown.info

Loss of Cyano Group: Loss of a cyanide radical (•CN) would result in a fragment at m/z 86.

Tandem mass spectrometry (MS/MS) involves selecting a specific precursor ion (like the molecular ion) and subjecting it to collision-induced dissociation (CID) to generate product ions. This technique provides even greater structural detail and can be used to differentiate isomers and elucidate complex fragmentation mechanisms.

Table 2: Predicted Mass Spectrometry Fragments for this compound

| m/z | Possible Formula | Identity/Origin |

|---|---|---|

| 112 | [C₅H₈N₂O]⁺• | Molecular Ion (M⁺•) |

| 97 | [C₄H₅N₂O]⁺ | [M - CH₃]⁺ |

| 86 | [C₄H₈NO]⁺ | [M - CN]⁺ |

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Molecular Fingerprinting

Vibrational spectroscopy, which includes infrared (IR) and Raman spectroscopy, probes the vibrational modes of molecules. These techniques are highly effective for identifying the functional groups present in a sample. arcadiascience.com

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation at frequencies corresponding to the molecule's vibrational transitions. Specific functional groups absorb IR radiation at characteristic frequencies. For this compound, the IR spectrum would be expected to show strong absorptions for the N-H bonds of the primary amide, the C=O of the amide (Amide I band), the N-H bend (Amide II band), the C≡N of the nitrile, and the C-H bonds of the methyl groups.

Raman Spectroscopy: Raman spectroscopy is a light scattering technique. While IR activity requires a change in the molecule's dipole moment during a vibration, Raman activity requires a change in polarizability. nih.gov This makes Raman spectroscopy particularly sensitive to symmetric, non-polar bonds. Therefore, the C≡N stretch in this compound is expected to produce a strong and sharp signal in the Raman spectrum. researchgate.net The techniques are complementary, and together they provide a comprehensive vibrational fingerprint of the molecule.

Table 3: Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

|---|---|---|---|

| N-H Stretch (asymmetric & symmetric) | Primary Amide (-NH₂) | ~3350 & ~3180 (two bands, strong, broad) | Weak |

| C-H Stretch (asymmetric & symmetric) | Methyl (-CH₃) | ~2950 - 2850 (medium to strong) | Medium to strong |

| C≡N Stretch | Nitrile (-CN) | ~2250 (medium, sharp) | ~2250 (strong, sharp) |

| C=O Stretch (Amide I) | Amide (-CONH₂) | ~1670 (very strong) | Medium |

X-ray Crystallography for Solid-State Structure Elucidation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. By diffracting a beam of X-rays off a single crystal, a diffraction pattern is generated that can be mathematically transformed into a model of the atomic positions within the crystal's unit cell.

The crystal structure of this compound has been determined, providing valuable insights into its solid-state conformation and intermolecular interactions. nih.govnih.gov The compound crystallizes in the triclinic space group P-1. In the crystal, molecules are linked by pairs of N—H⋯O hydrogen bonds, which connect the amide groups of two separate molecules to form inversion dimers. nih.gov These dimers are further organized into zigzag chains that propagate along the mdpi.com crystal direction, linked by N—H⋯N hydrogen bonds between the amide proton of one molecule and the nitrile nitrogen of another. nih.govnih.gov This extensive hydrogen-bonding network governs the compound's solid-state properties, such as its melting point and solubility.

Table 4: Crystal Data and Structure Refinement for this compound

| Parameter | Value |

|---|---|

| Empirical Formula | C₅H₈N₂O |

| Formula Weight | 112.13 |

| Temperature | 293 K |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 5.8916 (12) |

| b (Å) | 6.4349 (14) |

| c (Å) | 9.1263 (19) |

| α (°) | 95.659 (4) |

| β (°) | 102.379 (4) |

| γ (°) | 109.859 (4) |

| Volume (ų) | 312.27 (11) |

| Z | 2 |

Data sourced from Acta Crystallographica Section E. nih.gov

Chromatographic Methods for Separation, Quantification, and Impurity Identification (e.g., GC-MS, HPLC)

Chromatographic techniques are essential for separating the components of a mixture, allowing for the quantification of the target compound and the identification of impurities.

High-Performance Liquid Chromatography (HPLC): HPLC is a highly versatile and widely used technique for the analysis of non-volatile or thermally sensitive compounds. Given the polarity imparted by the amide and nitrile groups, reverse-phase HPLC (RP-HPLC) is a suitable method for analyzing this compound. A C18 or a cyano-bonded stationary phase could be used, with a mobile phase typically consisting of a mixture of water and a polar organic solvent like acetonitrile (B52724) or methanol (B129727). Detection is commonly achieved using an ultraviolet (UV) detector, as the amide chromophore absorbs UV light. This method is ideal for determining purity and quantifying the compound in reaction mixtures or final products.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. It is best suited for volatile and thermally stable compounds. mdpi.com The direct analysis of this compound by GC could be challenging due to its polarity and potential for thermal degradation in the heated injector port. However, GC-MS is an excellent tool for identifying volatile or semi-volatile impurities that may be present from the synthetic process, such as residual solvents or starting materials. For the analysis of the main compound, derivatization to a more volatile species might be required.

Thermal Analysis (TGA, DSC) for Decomposition Pathways and Phase Transitions in Synthetic Processes

Thermal analysis techniques monitor the physical and chemical properties of a substance as a function of temperature.

Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine thermal transitions such as melting point, glass transitions, and phase changes. For this compound, a DSC thermogram would show a sharp endothermic peak corresponding to its melting point. The purity of the sample can also be estimated from the shape of the melting peak.

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as it is heated over time. This analysis provides information on the thermal stability of the compound and its decomposition profile. A TGA curve for this compound would show a stable baseline up to its decomposition temperature, at which point a significant mass loss would be observed. The resulting data can be used to study the kinetics of decomposition and propose pathways for its thermal breakdown, which is critical information for ensuring safety and control in synthetic processes.

Biological and Pharmacological Research Perspectives on 2 Cyano 2 Methylpropanamide

Investigation of Bioactivity and Potential Molecular Targets

There is currently no publicly available research detailing the bioactivity of 2-Cyano-2-methylpropanamide. Scientific investigations to identify its potential molecular targets have not been published. While studies exist for structurally related compounds, such as 2-cyanoacrylamide derivatives which have been investigated as inhibitors of Transforming growth factor-beta-activated kinase 1 (TAK1), these findings cannot be extrapolated to this compound due to differences in their chemical structures.

Enzymatic Transformations and Biotransformation Pathways in in vitro and in vivo Models

Information regarding the enzymatic transformation and biotransformation of this compound is absent from the scientific literature. There are no published studies that have investigated its metabolic fate in either in vitro systems, such as liver microsomes or hepatocytes, or in in vivo animal models. Therefore, its metabolic pathways, including potential phase I (oxidation, reduction, hydrolysis) and phase II (conjugation) reactions, remain unknown.

Studies on Interactions with Biological Macromolecules (e.g., protein binding, DNA intercalation)

There are no documented studies on the interaction of this compound with biological macromolecules. Research into its potential to bind to proteins, such as plasma proteins, or to intercalate with DNA is not available in the public domain.

Mechanistic Insights from Preclinical Research Findings

Due to the absence of any published preclinical research on this compound, there are no mechanistic insights available regarding its potential biological effects.

Structure-Activity Relationship (SAR) Studies in Biological Contexts

There are no structure-activity relationship (SAR) studies available for this compound. Such studies, which are crucial for understanding how the chemical structure of a compound influences its biological activity, have not been reported for this molecule or its derivatives.

Environmental Considerations and Green Chemistry Principles in 2 Cyano 2 Methylpropanamide Research

Pathways of Environmental Degradation and Persistence Studies

The environmental persistence of a chemical is determined by its resistance to various degradation processes. For 2-Cyano-2-methylpropanamide, both abiotic and biotic degradation pathways are conceivable.

Biotic Degradation: Microbial degradation is a primary pathway for the breakdown of organic compounds in the environment. The presence of both a nitrile (-CN) and an amide (-CONH2) group in this compound suggests that it could be susceptible to microbial enzymatic degradation. Microorganisms are known to metabolize nitriles through two main enzymatic pathways:

Nitrilase-mediated hydrolysis: This pathway involves the direct conversion of the nitrile group to a carboxylic acid and ammonia (B1221849).

Nitrile hydratase and amidase pathway: In this two-step process, nitrile hydratase first hydrates the nitrile to an amide, which is then hydrolyzed by an amidase to the corresponding carboxylic acid and ammonia. scispace.com

Given that this compound already contains an amide group, its degradation could potentially proceed through the action of amidases. The nitrile group could also be a target for nitrile-metabolizing microorganisms. semanticscholar.org The rate and extent of biodegradation would depend on various environmental factors, including the presence of adapted microbial populations, temperature, pH, and nutrient availability. For instance, adapted activated sludge has been shown to degrade various organonitriles, with different degradation pathways being utilized depending on the substrate. nih.gov

Abiotic Degradation: Abiotic degradation processes such as hydrolysis, photolysis, and oxidation could also contribute to the breakdown of this compound in the environment. The amide linkage can undergo hydrolysis, especially under acidic or basic conditions, although this process is generally slow at neutral pH and ambient temperatures. The stability of the tertiary carbon atom and the presence of the electron-withdrawing nitrile group may influence the rate of these degradation processes.

Due to a lack of specific studies, the persistence of this compound in soil and water is not well-documented. However, the low water solubility and low vapor pressure of similar compounds, such as substituted diphenylamines, contribute to their persistence and sorption to sludge and sediments. researchgate.net

Academic Ecotoxicological Assessments (focusing on mechanisms and general impact)

The ecotoxicity of this compound would be related to its intrinsic toxicity and the toxicity of its degradation products. A primary concern with aliphatic nitriles is their potential to release cyanide, which is a potent inhibitor of cellular respiration. nih.gov

The toxicity of aliphatic nitriles is not solely dependent on cyanide release but also on the structure of the parent molecule, including the degree of unsaturation. nih.gov For this compound, the key toxicological questions would revolve around the in vivo liberation of cyanide and the reactivity of the molecule itself.

The general ecotoxicological impact of a compound is assessed through its effects on various trophic levels, including microorganisms, algae, invertebrates (like Daphnia), and fish. While specific data for this compound is unavailable, the following table presents hypothetical endpoints that would be evaluated in ecotoxicological studies, with example data for related aliphatic nitriles to illustrate the range of potential toxicities.

| Test Organism | Endpoint | Concentration (mg/L) | Reference Compound |

|---|---|---|---|

| Daphnia magna (Water Flea) | 48h EC50 (Immobilisation) | Data not available for this compound | Acetonitrile (B52724) |

| Oncorhynchus mykiss (Rainbow Trout) | 96h LC50 (Mortality) | Data not available for this compound | Propionitrile |

| Pseudokirchneriella subcapitata (Green Algae) | 72h EC50 (Growth Inhibition) | Data not available for this compound | Butyronitrile |

Implementation of Green Chemistry Metrics in Synthetic Design and Application

Green chemistry principles aim to reduce the environmental impact of chemical processes. ispe.org The synthesis of this compound can be evaluated and improved using various green chemistry metrics.

Atom Economy: This metric, developed by Barry Trost, measures the efficiency of a reaction in converting reactants to the desired product. The ideal atom economy is 100%. Synthetic routes to this compound should be designed to maximize the incorporation of all reactant atoms into the final product, minimizing the generation of byproducts.

E-Factor (Environmental Factor): The E-Factor is the ratio of the mass of waste to the mass of the product. A lower E-Factor indicates a more environmentally friendly process. The choice of reagents, solvents, and purification methods significantly impacts the E-Factor.

Process Mass Intensity (PMI): PMI is the ratio of the total mass of materials (reactants, solvents, reagents, process water) used in a process to the mass of the final product. The pharmaceutical industry has widely adopted PMI to drive waste reduction. acs.org

In the context of this compound synthesis, applying green chemistry principles could involve:

Catalytic Methods: Employing catalytic rather than stoichiometric reagents to reduce waste. sigmaaldrich.com For amide bond formation, biocatalytic methods are gaining interest as a green alternative. rsc.org

Safer Solvents: Replacing hazardous solvents with greener alternatives such as water, ethanol (B145695), or supercritical fluids. mdpi.com

Energy Efficiency: Utilizing energy-efficient methods like microwave-assisted synthesis, which can reduce reaction times and energy consumption. mdpi.com

The following table summarizes key green chemistry metrics and their application in the synthesis of this compound.

| Green Chemistry Metric | Description | Application to this compound Synthesis |

|---|---|---|

| Atom Economy | (Molecular weight of desired product / Sum of molecular weights of all reactants) x 100% | Designing synthetic routes that maximize the incorporation of reactant atoms into the final product. |

| E-Factor | Total mass of waste / Mass of product | Minimizing waste by choosing efficient reactions and purification methods. |

| Process Mass Intensity (PMI) | Total mass input / Mass of product | Reducing the overall material usage, including solvents and reagents, throughout the process. |

Waste Minimization and Sustainable Practices in Laboratory Research

Sustainable laboratory practices are crucial for reducing the environmental impact of chemical research. nijournals.org For research involving this compound, several strategies can be implemented to minimize waste and promote sustainability.

Waste Reduction at the Source:

Microscale Chemistry: Conducting experiments on a smaller scale to reduce the amount of chemicals used and waste generated.

Inventory Management: Maintaining an accurate inventory of chemicals to avoid over-purchasing and the disposal of expired reagents.

Solvent Management:

Solvent Selection: Choosing less hazardous and more environmentally benign solvents.

Solvent Recycling: Implementing procedures for the purification and reuse of solvents where feasible.

Energy Conservation:

Efficient Equipment: Using energy-efficient laboratory equipment and ensuring it is properly maintained.

Fume Hood Management: Keeping fume hood sashes closed when not in use to reduce energy consumption.

Adoption of Greener Technologies:

Flow Chemistry: Continuous flow processing can offer improved safety, efficiency, and scalability, often with reduced solvent usage and waste generation compared to batch processing. jddhs.com

Biocatalysis: The use of enzymes as catalysts can lead to highly selective reactions under mild conditions, reducing the need for protecting groups and harsh reagents. ispe.org

By integrating these environmental considerations and green chemistry principles into the research and synthesis of this compound, the scientific community can work towards more sustainable chemical practices.

Emerging Research Areas and Future Directions for 2 Cyano 2 Methylpropanamide

Exploration of Uncharted Reactivity Profiles and Novel Transformations

While the fundamental reactivity of the nitrile and amide groups in 2-Cyano-2-methylpropanamide is understood, significant opportunities exist to explore its behavior under novel reaction conditions. The dual functionality of the molecule allows for selective transformations, making it a valuable building block for more complex chemical structures. Future research is expected to focus on uncovering new synthetic pathways and reactivity patterns.

Key areas for exploration include:

Catalytic Systems: The development of novel catalysts for the selective activation of either the nitrile or the amide group will be a primary focus. This could involve transition metal catalysis, organocatalysis, or even biocatalysis to achieve transformations not possible with traditional methods.

Photocatalysis and Electrochemistry: The use of light-mediated or electrochemical methods could unlock unique reactivity profiles for this compound, leading to the formation of novel chemical bonds and molecular architectures under mild conditions.

Difunctionalization Reactions: Investigating reactions that simultaneously transform both the nitrile and amide functionalities in a controlled manner could lead to the efficient synthesis of complex heterocyclic compounds.

A summary of potential novel transformations is presented in the table below.

| Transformation Type | Reagents/Conditions | Potential Products | Research Focus |

| Selective Nitrile Reduction | Chemo-selective catalysts | Primary amines | Development of catalysts that leave the amide group intact. |

| Amide Bond Activation | Novel organometallic catalysts | Ketones, esters | Overcoming the inherent stability of the amide bond. |

| [C+N] Cycloadditions | Unsaturated substrates | Heterocyclic compounds | Exploring the nitrile group as a synthon for ring formation. |

| Photocatalytic Derivatization | Visible light, photosensitizers | Functionalized propanamides | Green chemistry approaches to novel derivatives. |

Integration into Advanced Materials Science and Nanotechnology

The unique molecular structure of this compound, featuring both hydrogen bond donors and acceptors, makes it an intriguing candidate for applications in materials science. nih.gov Its ability to form structured molecular arrangements through hydrogen bonding could be exploited in the design of novel materials with tailored properties.

Future research directions in this area include:

Polymer Chemistry: The use of this compound as a monomer or a cross-linking agent in the synthesis of advanced polymers. The nitrile and amide groups can be modified to introduce specific functionalities, leading to materials with enhanced thermal stability, mechanical strength, or optical properties.

Crystal Engineering: A deeper understanding of the intermolecular interactions governing the crystal structure of this compound and its derivatives could enable the design of co-crystals and molecular solids with desired electronic or pharmaceutical properties. nih.gov

Nanomaterials: The incorporation of this compound into nanomaterials, such as nanoparticles or self-assembled monolayers, could lead to new applications in sensing, catalysis, or drug delivery.

Development of Innovative Synthetic Applications and Methodologies

The development of new synthetic methodologies is crucial for expanding the utility of this compound in organic synthesis. fasanolab.com This involves not only creating new ways to synthesize the molecule itself but also using it as a starting material for the construction of more complex, high-value chemicals. nih.gov

Key areas of development are:

Green Chemistry Approaches: The design of more sustainable and environmentally friendly methods for the synthesis of this compound and its derivatives is a significant goal. This includes the use of greener solvents, catalytic methods, and microwave-assisted synthesis to reduce waste and energy consumption. nih.gov

Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and control over reaction conditions. Applying this technology to reactions involving this compound could lead to more efficient and reproducible manufacturing processes.

Asymmetric Synthesis: The development of stereoselective methods for the synthesis of chiral derivatives of this compound would be highly valuable, particularly for applications in medicinal chemistry and the synthesis of bioactive molecules.

The table below outlines potential innovative synthetic methodologies.

| Methodology | Key Features | Potential Advantages |

| Enzymatic Synthesis | Use of enzymes like nitrile hydratase. | High selectivity, mild reaction conditions, environmentally friendly. |

| Continuous Flow Synthesis | Reactions in a continuous stream. | Enhanced safety, improved scalability, better process control. |

| Ultrasound-Assisted Synthesis | Use of ultrasonic waves to promote reactions. nih.gov | Faster reaction times, increased yields. |

Application of Machine Learning and Artificial Intelligence in Compound Design and Prediction

Future applications in the context of this compound include:

Predictive Modeling: AI algorithms can be trained to predict the reactivity of this compound under various conditions, helping chemists to design more efficient and successful experiments. miragenews.com

De Novo Drug Design: Generative models can design novel derivatives of this compound with specific biological activities, opening up new avenues for drug discovery. youtube.com

Reaction Optimization: Machine learning can be used to optimize reaction conditions, such as temperature, solvent, and catalyst, to maximize the yield and purity of desired products. chemai.io

Interdisciplinary Research Opportunities: Bridging Organic Chemistry with Biology, Materials Science, and Engineering

The future of research on this compound lies in interdisciplinary collaboration. By combining the expertise of organic chemists with that of biologists, materials scientists, and engineers, a wide range of new applications can be envisioned.

Potential interdisciplinary research areas include:

Chemical Biology: The synthesis of this compound derivatives as molecular probes to study biological processes or as potential therapeutic agents. The cyanoacrylamide moiety, for instance, has been explored in the design of enzyme inhibitors. nih.gov

Bio-based Materials: The use of this compound in the development of biocompatible and biodegradable materials for applications in tissue engineering and regenerative medicine.

Process Engineering: Collaboration with chemical engineers to design and optimize large-scale manufacturing processes for this compound and its derivatives, ensuring economic viability and sustainability.